molecular formula C17H10ClN3O3S B2628223 2-chloro-N-(6-nitro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide CAS No. 865181-63-1

2-chloro-N-(6-nitro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide

Cat. No.: B2628223
CAS No.: 865181-63-1
M. Wt: 371.8
InChI Key: YILGJHKJOMJRIL-ZPHPHTNESA-N
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Description

2-chloro-N-(6-nitro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide represents a sophisticated benzothiazole-derived compound engineered for advanced chemical and pharmacological research. This molecular architecture incorporates multiple functional components: a 2-chlorobenzamide moiety, 6-nitro electron-withdrawing group, and prop-2-ynyl (propargyl) substituent at the benzothiazole nitrogen position. The strategic integration of these functional groups creates a versatile research compound with particular significance in several investigative domains. In medicinal chemistry and drug discovery research, this compound's benzothiazole core structure demonstrates considerable potential as a scaffold for developing therapeutic agents. Research on structurally related benzothiazole and benzamide compounds has revealed diverse biological activities including anticancer properties, with some derivatives showing efficacy against hematologic cancers and leukemias . The prop-2-ynyl side chain presents valuable opportunities for further molecular diversification through click chemistry applications, particularly copper-catalyzed azide-alkyne cycloadditions, enabling researchers to efficiently generate compound libraries for structure-activity relationship studies. The compound's mechanism of action in biological systems appears multifaceted. The benzothiazole component may facilitate interaction with various enzymatic targets, while the electron-withdrawing nitro group potentially enhances membrane permeability and influences redox properties. Similar N-acyl thiourea derivatives have demonstrated significant effects in combustion applications when used as fuel additives, improving combustion efficiency and reducing specific fuel consumption while lowering CO and HC emissions, though with variable effects on NOx output . This suggests potential applications in energy materials research. From a chemical biology perspective, this compound serves as a valuable prototype for investigating molecular recognition processes and enzyme inhibition mechanisms. Researchers are exploring its potential as a fragment in targeted protein degradation strategies and as a covalent modifier of biological nucleophiles through its alkyne functionality. The chlorobenzamide segment provides a site for structural diversification, allowing medicinal chemists to optimize physicochemical properties and target affinity. This specialty chemical is synthesized and purified to rigorous standards, ensuring reproducibility in experimental applications. As with all research compounds of this nature, this compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should implement appropriate safety protocols when handling this material, including the use of personal protective equipment and working in well-ventilated areas, particularly given the reactive alkyne and nitro functional groups present in the molecular structure.

Properties

IUPAC Name

2-chloro-N-(6-nitro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClN3O3S/c1-2-9-20-14-8-7-11(21(23)24)10-15(14)25-17(20)19-16(22)12-5-3-4-6-13(12)18/h1,3-8,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YILGJHKJOMJRIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-chloro-N-(6-nitro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide typically involves multistep reactions starting from readily available precursors. One common synthetic route involves the reaction of 2-chlorobenzoyl chloride with 6-nitro-3-prop-2-ynyl-1,3-benzothiazole under specific conditions to form the desired product . The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the benzamide linkage.

Chemical Reactions Analysis

2-chloro-N-(6-nitro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The chlorine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Coupling Reactions: The prop-2-ynyl group can participate in coupling reactions, forming more complex structures.

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It serves as a precursor for the synthesis of more complex molecules and can be used in multicomponent reactions to generate diverse chemical libraries.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and protein interactions.

    Medicine: Its potential therapeutic properties are being investigated for the development of new drugs, particularly in the areas of antimicrobial and anticancer research.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-(6-nitro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide involves its interaction with specific molecular targets. The nitro group and benzothiazole ring are key functional groups that contribute to its biological activity. The compound can bind to enzymes or receptors, inhibiting their function and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-chloro-N-(6-nitro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide are compared below with analogous benzothiazole- and benzamide-containing derivatives.

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight (g/mol) Melting Point (°C) Notable Features
This compound (Target) 6-Nitro, 3-propargyl, 2-chlorobenzamide 415.85* Not reported High electrophilicity (nitro), propargyl functionalization potential
N-(Benzothiazol-2-yl)-3-chlorobenzamide 3-Chlorobenzamide, unsubstituted benzothiazole 292.75 Not reported Planar structure with trans-amide conformation; lacks nitro/propargyl groups
2-Chloro-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide 6-Methyl, 2-chlorobenzamide 316.80 Not reported Methyl group increases hydrophobicity; weaker electron-withdrawing effect vs. nitro
(E)-4-(3-(1H-Benzo[d]imidazol-2-yl)-3-oxoprop-1-en-1-yl)-N-(2-chlorophenyl)benzamide Chlorophenyl, benzimidazolyl-propenone 402.10 293.5–297.2 High thermal stability; benzimidazole introduces π–π stacking potential
4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]benzamide Oxadiazole-thione, chlorobenzamide 381.88 Not reported Thioxo group enables hydrogen bonding; flexible alkyl chain enhances solubility

*Calculated using standard atomic weights.

Key Observations

Electronic Effects :

  • The nitro group in the target compound enhances electrophilicity at the benzothiazole ring compared to methyl or hydrogen substituents in analogs (e.g., ). This may improve reactivity in nucleophilic substitution or charge-transfer interactions.
  • The propargyl group offers unique reactivity for click chemistry or cross-coupling, absent in compounds like N-(benzothiazol-2-yl)-3-chlorobenzamide .

Thermal Stability :

  • While the target compound’s melting point is unreported, analogs with chlorobenzamide and rigid heterocycles (e.g., benzimidazole derivatives in ) exhibit high thermal stability (>290°C), suggesting similar behavior for the target.

Biological Relevance :

  • Nitro-substituted benzothiazoles are associated with antimicrobial and antiparasitic activities due to redox-active nitro groups . The propargyl group may further modulate pharmacokinetics by increasing membrane permeability.
  • In contrast, oxadiazole-thione derivatives (e.g., ) exhibit hydrogen-bonding capacity via the thioxo group, which is absent in the target compound but critical for enzyme inhibition.

Synthetic Pathways :

  • The target compound likely follows a route similar to N-(benzothiazol-2-yl)benzamide derivatives , involving condensation of a substituted benzoyl chloride with a benzothiazole amine. The nitro and propargyl groups may be introduced via nitration and propargylation steps, respectively.

Biological Activity

2-chloro-N-(6-nitro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its structural composition suggests possible interactions with biological targets, making it a candidate for further research into its therapeutic applications.

Chemical Structure

The compound can be described by the following structural formula:

CnHmClNoOpSq\text{C}_n\text{H}_m\text{Cl}\text{N}_o\text{O}_p\text{S}_q

Where:

  • C : Carbon atoms
  • H : Hydrogen atoms
  • Cl : Chlorine atom
  • N : Nitrogen atoms
  • O : Oxygen atoms
  • S : Sulfur atom

Biological Activity Overview

Recent studies have highlighted various biological activities associated with this compound, including:

1. Antitumor Activity
Research indicates that compounds with similar structural features exhibit significant antitumor properties. For instance, benzothiazole derivatives have been shown to inhibit the growth of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

2. Antimicrobial Properties
Preliminary evaluations suggest that this compound may possess antimicrobial activity against various bacterial strains. Studies on related compounds indicate effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi .

3. Anti-inflammatory Effects
Compounds derived from benzothiazole structures have demonstrated anti-inflammatory effects in vitro. These properties are attributed to the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorInduction of apoptosis in cancer cells
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction in cytokine production

Detailed Research Findings

  • Antitumor Studies :
    A study focusing on similar benzothiazole derivatives demonstrated a significant reduction in cell viability in HepG2 human hepatoblastoma cells, suggesting that the mechanism involves apoptosis and cell cycle disruption. The IC50 values were notably lower than those for standard chemotherapeutic agents, indicating a promising lead for drug development .
  • Antimicrobial Activity :
    Investigations into the antimicrobial properties revealed that related compounds exhibited minimum inhibitory concentrations (MICs) effective against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings suggest that modifications to the benzothiazole structure can enhance antimicrobial efficacy .
  • Anti-inflammatory Mechanisms :
    Experimental models showed that compounds with similar functional groups inhibited the expression of inflammatory markers such as TNF-alpha and IL-6. This points to potential applications in treating inflammatory diseases .

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